REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1Cl)([O-:3])=[O:2].[CH:15]1([NH2:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH:15]1([NH:21][C:5]2[CH:6]=[CH:7][C:8]([C:10]([F:13])([F:12])[F:11])=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:2.3.4|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)Cl
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Name
|
|
Quantity
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22 g
|
Type
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reactant
|
Smiles
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C1(CCCCC1)N
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Name
|
|
Quantity
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61 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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WASH
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Details
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the crude product was washed with water and ether
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Type
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CUSTOM
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Details
|
the product was purified by column chromatography on silica gel (mobile phase: heptane/ethyl acetate=5/1)
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Name
|
|
Type
|
|
Smiles
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C1(CCCCC1)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |